molecular formula C12H22N2O B11894534 N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide

N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide

Katalognummer: B11894534
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: QUXJYDQHPXVBBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-8-azaspiro[45]decane-2-carboxamide is a synthetic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom N,N-Dimethyl-8-azaspiro[4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, with a carbonyl compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-8-azaspiro[4.5]decane-2-propanamine: Another azaspiro compound with similar structural features.

    8-Oxa-2-azaspiro[4.5]decane: A related compound with an oxygen atom in the spirocyclic structure.

Uniqueness

N,N-Dimethyl-8-azaspiro[45]decane-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H22N2O

Molekulargewicht

210.32 g/mol

IUPAC-Name

N,N-dimethyl-8-azaspiro[4.5]decane-3-carboxamide

InChI

InChI=1S/C12H22N2O/c1-14(2)11(15)10-3-4-12(9-10)5-7-13-8-6-12/h10,13H,3-9H2,1-2H3

InChI-Schlüssel

QUXJYDQHPXVBBZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1CCC2(C1)CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.